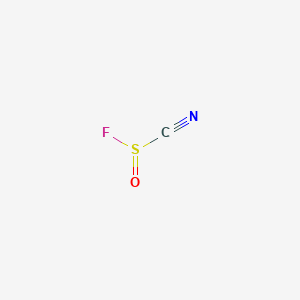
Sulfurocyanidous fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfurocyanidous fluoride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of both sulfur and fluorine atoms, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfurocyanidous fluoride typically involves the reaction of sulfur-containing compounds with fluorinating agents. One common method is the reaction of sulfur tetrafluoride with sulfur-containing precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize sulfur tetrafluoride or other fluorinating agents in specialized reactors designed to handle the highly reactive nature of the compounds involved. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Sulfurocyanidous fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. Oxidation reactions typically yield sulfonyl fluoride derivatives, while reduction reactions produce sulfur-containing compounds with lower oxidation states. Substitution reactions result in the formation of various functionalized derivatives.
Aplicaciones Científicas De Investigación
Sulfurocyanidous fluoride has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: this compound derivatives are explored for their potential as therapeutic agents, especially in the development of enzyme inhibitors.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which sulfurocyanidous fluoride exerts its effects involves the interaction of its sulfur and fluorine atoms with molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved often include the formation of stable sulfur-fluorine bonds that are resistant to hydrolysis.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonyl Fluoride: Similar in structure but lacks the cyanide group.
Sulfuryl Fluoride: Contains sulfur and fluorine but differs in its oxidation state and reactivity.
Fluorosulfonyl Compounds: Share the fluorosulfonyl group but have different substituents.
Uniqueness
Sulfurocyanidous fluoride is unique due to the presence of both sulfur and cyanide groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a compound of significant interest.
Propiedades
Número CAS |
150563-21-6 |
|---|---|
Fórmula molecular |
CFNOS |
Peso molecular |
93.08 g/mol |
Nombre IUPAC |
azanylidynemethanesulfinyl fluoride |
InChI |
InChI=1S/CFNOS/c2-5(4)1-3 |
Clave InChI |
RBVNABOHCXKJFJ-UHFFFAOYSA-N |
SMILES canónico |
C(#N)S(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


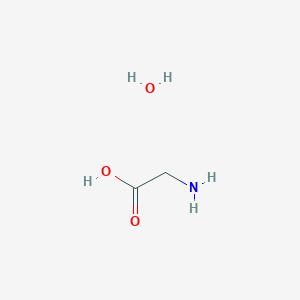
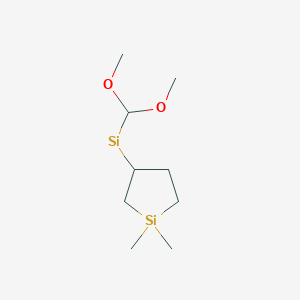
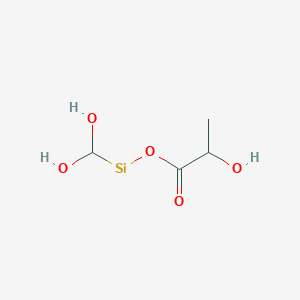
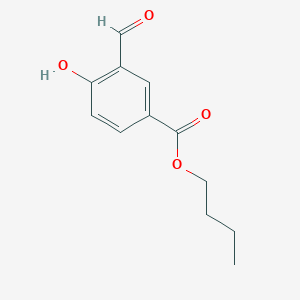
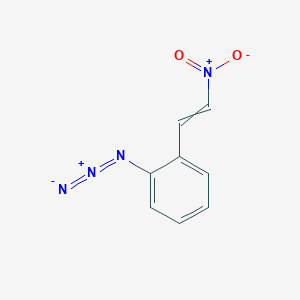
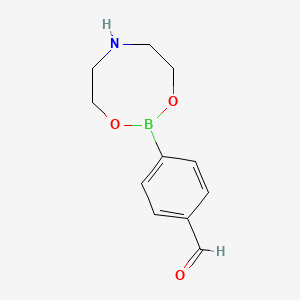
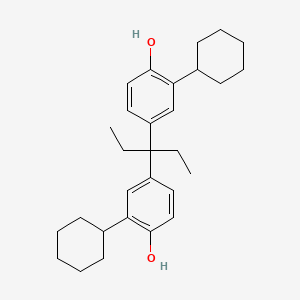
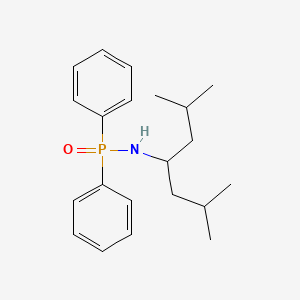
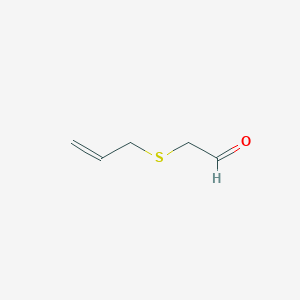

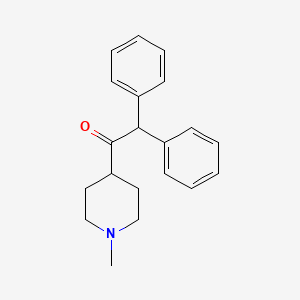
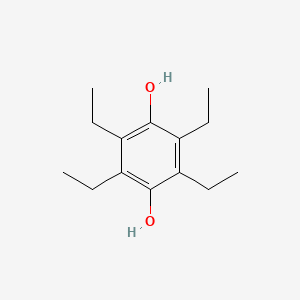
![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)

